

Validating PD 123319 Effects: A Comparative Guide Using AT2 Receptor Knockout Mice

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B15571983

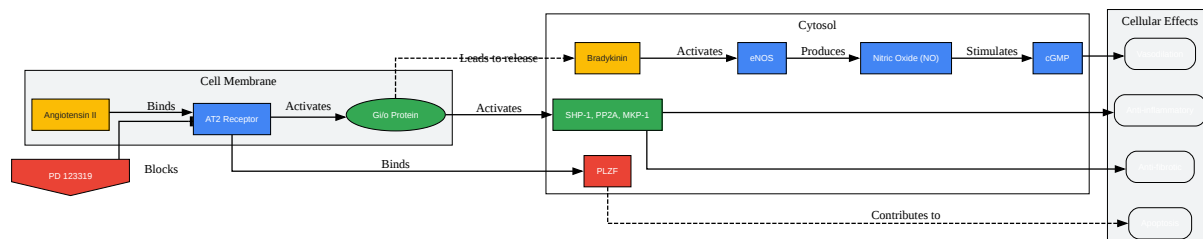
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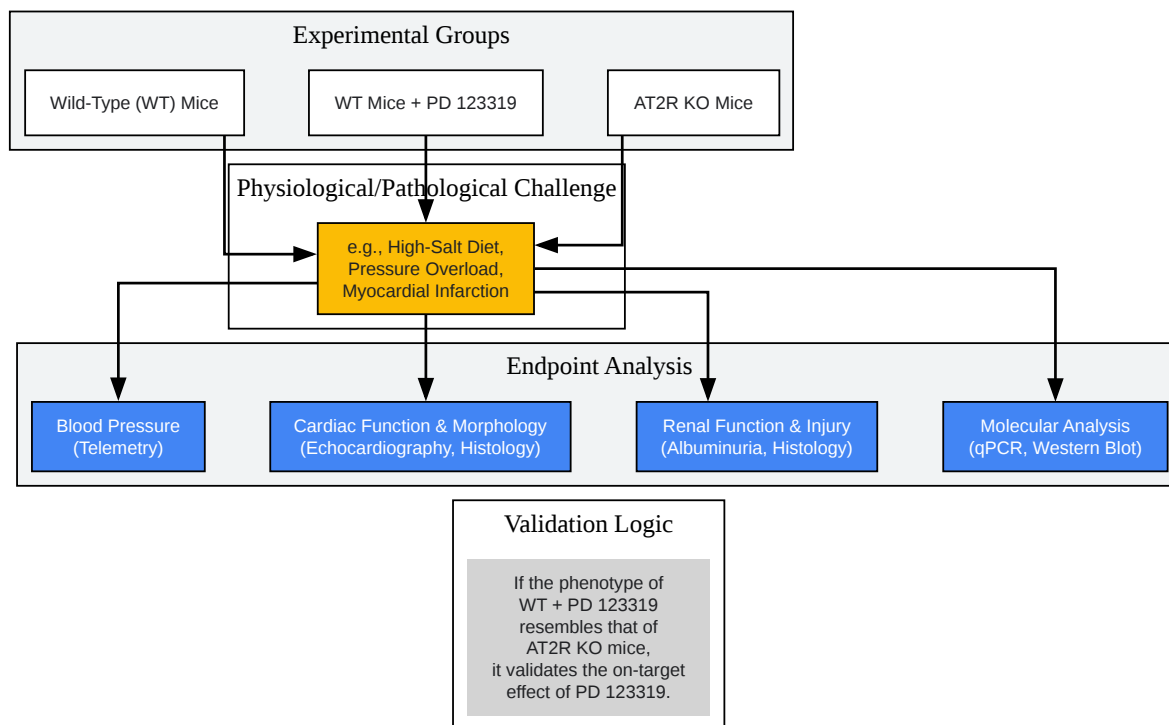
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. The angiotensin II type 2 (AT2) receptor antagonist, PD 123319, is a widely used tool to investigate the physiological roles of the AT2 receptor. To rigorously validate that the effects of PD 123319 are indeed mediated by its interaction with the AT2 receptor, a direct comparison with AT2 receptor knockout (AT2R KO) mice is the gold standard. This guide provides a comparative overview of the physiological outcomes observed in AT2R KO mice versus wild-type mice treated with PD 123319, supported by experimental data and detailed protocols.

This guide will synthesize findings from various studies to create a comparative picture of how genetic deletion of the AT2 receptor compares to its pharmacological blockade with PD 123319 across different physiological and pathophysiological models.

AT2 Receptor Signaling Pathway

The AT2 receptor is a G protein-coupled receptor that, upon activation by angiotensin II, initiates a signaling cascade often counteracting the effects of the AT1 receptor. The simplified diagram below illustrates the key signaling pathways associated with the AT2 receptor.





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